1,3-Bis(2-propynyloxy)benzene

Vue d'ensemble

Description

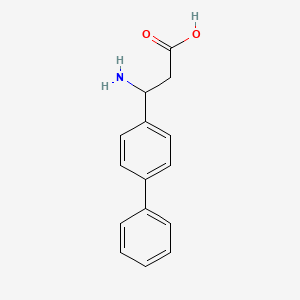

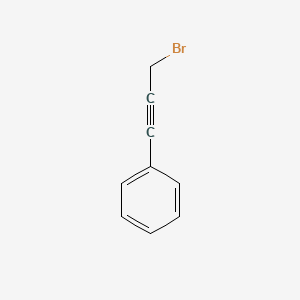

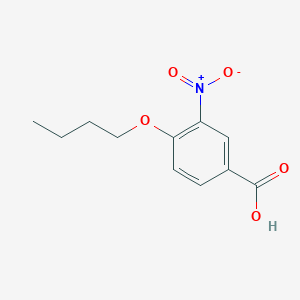

1,3-Bis(2-propynyloxy)benzene, also known as 1,3-Bis(propargyloxy)benzene, is a chemical compound with the molecular formula C12H10O2 . It has a molecular weight of 186.21 g/mol . The compound is a white to light yellow powder or crystal .

Synthesis Analysis

While specific synthesis methods for 1,3-Bis(2-propynyloxy)benzene were not found in the search results, it has been used in the synthesis of C2-Symmetric Triazolophane via Click Chemistry .Molecular Structure Analysis

The molecular structure of 1,3-Bis(2-propynyloxy)benzene consists of a benzene ring with propynyloxy groups attached at the 1 and 3 positions . The InChI representation of the molecule isInChI=1S/C12H10O2/c1-3-8-13-11-6-5-7-12(10-11)14-9-4-2/h1-2,5-7,10H,8-9H2 . Physical And Chemical Properties Analysis

1,3-Bis(2-propynyloxy)benzene is a white to light yellow powder or crystal . It has a melting point of 40°C . The compound has a molecular weight of 186.21 g/mol and a molecular formula of C12H10O2 . It has a topological polar surface area of 18.5 Ų and a XLogP3 of 2.4 .Applications De Recherche Scientifique

Click Chemistry

“1,3-Bis(2-propynyloxy)benzene” is used in the field of synthetic organic chemistry, specifically in click chemistry . Click chemistry is a type of chemical synthesis characterized by its efficiency, wide applicability, and the high yield of desired products. The compound’s terminal alkyne groups make it a suitable candidate for click reactions .

Synthesis of C2-Symmetric Triazolophanes

The compound has been used in the regioselective synthesis of C2-symmetric triazolophanes via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction . This highlights its utility in the creation of complex cyclic structures.

Food Contact Materials

There is a mention of “1,3-Bis(2-propynyloxy)benzene” in the context of safety assessment for substances used in food contact materials . However, the specific role or application of the compound in this context is not clear from the available information.

Synthesis of 1,3-Bis(Isocyanatomethyl)benzene

There is a study on the optimization of 1,3-Bis(Isocyanatomethyl)benzene . Although this is a different compound, the mention suggests a potential relationship or application involving “1,3-Bis(2-propynyloxy)benzene”.

Analytical Chemistry

The compound is available with various analytical charts for each product detail page . This suggests its use in analytical chemistry, possibly as a standard or reference compound.

Safety and Hazards

1,3-Bis(2-propynyloxy)benzene is known to be incompatible with oxidizing agents and heavy metals and should not be stored or handled in their vicinity .

Relevant Papers A paper titled “Toughening of semi-IPN structured epoxy using a new PEEK-type polymer via in situ azide-alkyne click polymerization” mentions the use of 1,3-Bis(2-propynyloxy)benzene in the synthesis of a new type of poly(ether ether ketone) polymer .

Propriétés

IUPAC Name |

1,3-bis(prop-2-ynoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-3-8-13-11-6-5-7-12(10-11)14-9-4-2/h1-2,5-7,10H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSRDPYWXTZGWFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC(=CC=C1)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis(2-propynyloxy)benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Benzyloxy)ethyl]cyclopropan-1-amine](/img/structure/B1278774.png)